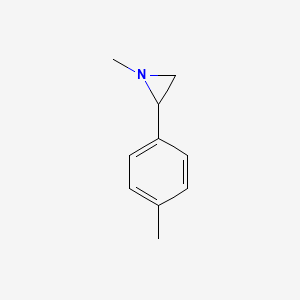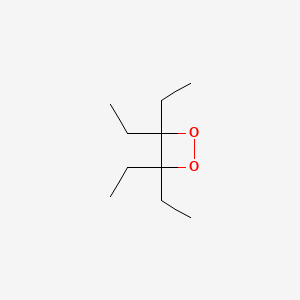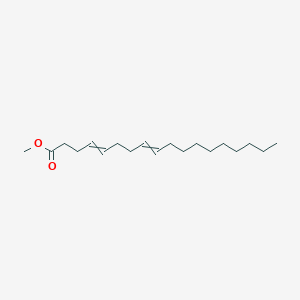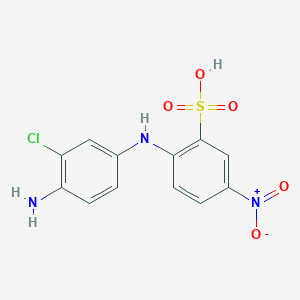![molecular formula C15H15ClN2O B14599119 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine CAS No. 61075-13-6](/img/structure/B14599119.png)
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine is an organic compound that belongs to the class of pyridazines This compound is characterized by the presence of a chloro group at the 3rd position and a phenoxy group at the 6th position of the pyridazine ring The phenoxy group is further substituted with a 4-methyl-2-(2-methylprop-2-en-1-yl) moiety
准备方法
The synthesis of 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyridazine with 4-methyl-2-(2-methylprop-2-en-1-yl)phenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted pyridazine ring, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group at the 3rd position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of various substituted derivatives.
Addition: The double bond in the 2-methylprop-2-en-1-yl moiety can undergo addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.
科学研究应用
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study specific biochemical pathways or as a ligand in binding studies. Its interactions with biological macromolecules can provide insights into their functions and mechanisms.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery. Its biological activity can be evaluated through various pharmacological assays.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of 3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may inhibit a particular enzyme or receptor, leading to therapeutic effects.
相似化合物的比较
3-Chloro-6-[4-methyl-2-(2-methylprop-2-en-1-yl)phenoxy]pyridazine can be compared with other similar compounds, such as:
3-Chloro-6-phenoxypyridazine: This compound lacks the methyl and isopropenyl substituents on the phenoxy group, resulting in different chemical and biological properties.
3-Chloro-6-[4-methylphenoxy]pyridazine: This compound has a simpler structure with only a methyl group on the phenoxy moiety, leading to variations in reactivity and applications.
3-Chloro-6-[4-isopropenylphenoxy]pyridazine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
61075-13-6 |
|---|---|
分子式 |
C15H15ClN2O |
分子量 |
274.74 g/mol |
IUPAC 名称 |
3-chloro-6-[4-methyl-2-(2-methylprop-2-enyl)phenoxy]pyridazine |
InChI |
InChI=1S/C15H15ClN2O/c1-10(2)8-12-9-11(3)4-5-13(12)19-15-7-6-14(16)17-18-15/h4-7,9H,1,8H2,2-3H3 |
InChI 键 |
KZXOASRKIAUTHU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC2=NN=C(C=C2)Cl)CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)

![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)

![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)
![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)



![Tricyclo[4.1.0.02,7]hept-4-en-3-one](/img/structure/B14599092.png)


